Cyclopentenedione Derivative TX-1123 Exhibits Superior Antitumor Potency and Reduced Mitochondrial Toxicity Compared to Malononitrile-Based Tyrphostin AG17
In a direct head-to-head comparison, the cyclopentenedione-derived tyrphostin TX-1123 demonstrated enhanced antitumor activity and lower mitochondrial toxicity relative to the malononitrile-derived analog AG17, which is a potent tyrphostin itself [1]. This indicates that the cyclopentenedione core provides a distinct pharmacological advantage in terms of both efficacy and safety profile.
| Evidence Dimension | Antitumor Potency and Mitochondrial Toxicity |
|---|---|
| Target Compound Data | TX-1123 (Cyclopentenedione-derived) |
| Comparator Or Baseline | AG17 (Malononitrile-derived tyrphostin) |
| Quantified Difference | More potent antitumor activity and lower mitochondrial toxicity |
| Conditions | In vitro PTK inhibition and mitochondrial toxicity assays |
Why This Matters
For researchers developing kinase inhibitors, selecting the cyclopentenedione-based scaffold can yield candidates with a more favorable therapeutic window, reducing the risk of mitochondrial off-target effects while maintaining or improving antitumor efficacy.
- [1] TX-1123: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity. CiNii Research. (2002). View Source
